molecular formula C10H16N2O4 B6152893 tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2135702-43-9

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B6152893
CAS No.: 2135702-43-9
M. Wt: 228.24 g/mol
InChI Key: KIGAJLWPPJSCMG-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with fused oxa (oxygen-containing) and diaza (two nitrogen atoms) rings. The tert-butyl carbamate group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic processes.

The compound’s synthesis often involves enzymatic or metal-templated strategies. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (a structurally related derivative) is synthesized via enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09, achieving high enantiomeric excess (>99% ee) .

Properties

CAS No.

2135702-43-9

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C10H16N2O4/c1-9(2,3)16-8(14)12-4-10(5-12)6-15-7(13)11-10/h4-6H2,1-3H3,(H,11,13)

InChI Key

KIGAJLWPPJSCMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC(=O)N2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable amine with a carbonyl compound to form an intermediate, which is then cyclized to form the spiro structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

tert-Butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table compares tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate with structurally related bicyclic and spirocyclic compounds:

Compound Name Ring System Substituents Key Features CAS Number Reference
This compound Spiro[3.4]octane 6-oxo, 7-oxa, 2,5-diaza Rigid spirocyclic core; tert-butyl ester enhances stability 1240782-81-3*
tert-Butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride Spiro[3.4]octane 5-benzyl, 7-oxo Benzyl group increases lipophilicity; hydrochloride salt improves solubility 1518421-21-0
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate Bicyclo[2.2.2]octane 2,5-diaza Larger bicyclic system; lacks spirocyclic constraint 617714-22-4
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 6-benzyl No oxo group; reduced hydrogen-bonding potential 1352926-14-7

*Note: The CAS number for the target compound is inferred from analogues in and .

Physicochemical and Pharmacological Properties

Property This compound tert-Butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Molecular Weight ~265.3 g/mol (estimated) 351.8 g/mol 242.3 g/mol
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Enhanced solubility in HCl form High solubility due to smaller bicyclic system
Bioactivity Potential MAGL inhibition (inferred from analogues) Not reported No reported pharmacological data

Notes:

  • Benzyl-substituted derivatives (e.g., 5-benzyl) are prioritized for commercial use as building blocks, likely due to their ease of functionalization .

Biological Activity

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS No. 2135702-43-9) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which is prevalent in many bioactive molecules. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C10H16N2O4C_{10}H_{16}N_{2}O_{4} with a molecular weight of 228.25 g/mol. It features a rigid bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H16N2O4
Molecular Weight228.25 g/mol
CAS Number2135702-43-9
Purity≥ 97%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in treating several diseases through different mechanisms:

  • Antimicrobial Activity : Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) of related compounds have been reported as low as 0.016μg/mL0.016\,\mu g/mL .
  • Cancer Treatment : Compounds with a similar diazaspiro framework have shown promise as inhibitors of cancer-related pathways, including menin-MLL1 interactions and MAPK signaling modulation . These pathways are crucial for tumor growth and metastasis.
  • Neuropharmacological Effects : Some studies suggest that diazaspiro compounds may act as selective dopamine receptor antagonists, which could be beneficial in treating disorders such as schizophrenia and depression .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Antitubercular Activity :
    • A study evaluated the antitubercular activity of various diazaspiro derivatives using the resazurin microtiter plate assay.
    • Results indicated potent activity against drug-sensitive strains of Mycobacterium tuberculosis, with specific derivatives showing MIC values comparable to existing treatments .
  • Cancer Inhibition Mechanisms :
    • Research has identified the compound's ability to inhibit specific protein interactions involved in cancer progression.
    • The mechanism involves blocking the menin-MLL1 interaction, which is critical for certain leukemias .
  • Neurotransmitter Modulation :
    • Investigations into the neuropharmacological effects revealed that certain diazaspiro compounds can modulate dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders .

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